An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile. In the absence of direct experimental data in publicly accessible literature, this document serves as an expert-driven predictive guide, grounded in the fundamental principles of NMR spectroscopy and supported by spectral data of its constituent substructures: 2,4-difluorobenzonitrile and 2-chloropyrimidine. This guide is designed to assist researchers in the structural elucidation and verification of this and structurally related molecules. We will delve into the rationale behind the predicted chemical shifts, discuss the expected coupling patterns, and provide a detailed, best-practice protocol for the experimental acquisition and definitive assignment of the NMR spectra, including advanced 2D NMR techniques.
Introduction: The Structural Significance of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
The molecule 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile is a complex heterocyclic compound featuring a difluorinated benzonitrile ring linked to a chloropyrimidine ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties often associated with fluorinated and nitrogen-containing aromatic systems. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Accurate structural characterization is the bedrock of any chemical research and development program. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for understanding and experimentally verifying the ¹H and ¹³C NMR spectra of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following predictions are based on the analysis of substituent effects, established NMR principles, and spectral data from analogous compounds.[3][4][5][6] The numbering scheme used for the prediction is as follows:
Caption: Numbering scheme for 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-3 | 7.20 - 7.40 | dd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Shielded by the C-2 fluorine and coupled to the C-4 fluorine and H-6. |
| H-6 | 8.00 - 8.20 | d | ⁴J(H-F) ≈ 5-7 Hz | Deshielded by the adjacent pyrimidine ring and the nitrile group, coupled to the C-4 fluorine. |
| H-5' | 7.50 - 7.70 | d | ⁵J(H-H) ≈ 1 Hz | Deshielded by the aromatic system and adjacent nitrogen, showing a small coupling to H-6'. |
| H-6' | 8.80 - 9.00 | d | ⁵J(H-H) ≈ 1 Hz | Strongly deshielded by the two adjacent nitrogen atoms, showing a small coupling to H-5'. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will be more complex, with 11 expected signals. The chemical shifts are significantly influenced by the electronegative fluorine, chlorine, and nitrogen atoms, as well as the electron-withdrawing nitrile group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-1 | 110 - 115 | d | Influenced by the nitrile group and the pyrimidine substituent. |
| C-2 | 162 - 166 | d, ¹J(C-F) ≈ 250-260 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| C-3 | 105 - 110 | d, ²J(C-F) ≈ 20-30 Hz | Shielded by the C-2 fluorine. |
| C-4 | 165 - 169 | d, ¹J(C-F) ≈ 250-260 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| C-5 | 130 - 135 | d | Attached to the pyrimidine ring. |
| C-6 | 132 - 137 | d | Deshielded by the nitrile group and adjacent pyrimidine ring. |
| CN | 115 - 120 | s | Characteristic chemical shift for a nitrile carbon. |
| C-2' | 160 - 164 | s | Attached to chlorine and two nitrogen atoms. |
| C-4' | 168 - 172 | s | Point of attachment to the benzonitrile ring and influenced by two nitrogen atoms. |
| C-5' | 120 - 125 | s | Typical aromatic carbon in a pyrimidine ring. |
| C-6' | 158 - 162 | s | Influenced by two adjacent nitrogen atoms. |
Experimental Protocol for NMR Data Acquisition and Structural Elucidation
To experimentally verify the predicted chemical shifts and definitively assign the structure of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile, a systematic approach employing a suite of NMR experiments is required.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.[7][8]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Experiments
The following sequence of NMR experiments is recommended for a comprehensive structural analysis.
Caption: Recommended workflow for NMR-based structural elucidation.
-
¹H NMR (Proton NMR): This is the initial and fundamental experiment. It will provide information on the number of different types of protons, their chemical environments, their multiplicities (splitting patterns), and their relative numbers (integration).[9]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16-64 scans are typically adequate for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
-
¹³C{¹H} NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton of the molecule. Proton decoupling is used to simplify the spectrum to single lines for each carbon.[10][11]
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') should be used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is generally required.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is advisable for accurate integration, especially for quaternary carbons.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.[12]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other. This will be crucial for confirming the connectivity between H-5' and H-6' in the pyrimidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[13] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[14]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most critical experiment for piecing together the entire molecular structure, as it allows for the connection of different spin systems and the assignment of quaternary carbons.[13][15] For instance, correlations from H-6 to C-4, C-5, and C-4' would be expected.
Interpretation and Final Assignment
By systematically analyzing the data from this suite of NMR experiments, a definitive assignment of all proton and carbon signals can be achieved. The HSQC will link the proton and carbon signals of the CH groups. The HMBC will then be used to connect the fragments and assign the quaternary carbons based on their long-range correlations to the assigned protons. The COSY will confirm the proton-proton connectivities within the individual rings.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The consistency of the data across all experiments provides a high degree of confidence in the final structural assignment. For example, a correlation observed in the HSQC spectrum between a specific proton and carbon should be consistent with the chemical shifts and multiplicities observed in the 1D ¹H and ¹³C NMR spectra. Any inconsistencies would indicate a potential misinterpretation or an unexpected structural feature that warrants further investigation.
Conclusion
References
- A Researcher's Guide to the NMR Spectral Interpretation of 2-Amino-4,6-difluorobenzonitrile - Benchchem. (n.d.).
- 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum - ChemicalBook. (n.d.).
- Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC. (2025, April 17).
- 5-Chloro-2,4-difluorobenzonitrile - Fluorochem. (n.d.).
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014, December 16).
- 5-Chloro-2,4-difluorobenzonitrile | 146780-26-9. (n.d.).
- 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- 2-Chloropyridine(109-09-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- Table of characteristic proton NMR chemical shifts. (n.d.).
- 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 03).
- Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium - ChemRxiv. (n.d.).
- 3939-09-1|2,4-Difluorobenzonitrile|BLD Pharm. (n.d.).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.).
- 2,4-Difluorobenzonitrile | CAS 3939-09-1 - Ossila. (n.d.).
- 13C NMR Chemical Shift - Oregon State University. (2022, March 09).
- Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. (2017, November 28).
- Supporting Information - Wiley-VCH. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][16]triazine-based VEGFR-2 kinase inhibitors - PubMed. (2008, February 15). Retrieved from
- N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. (n.d.).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
- 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9. (n.d.).
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20).
- Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds - ResearchGate. (n.d.).
- Rapid quantitative 1H–13C two-dimensional NMR with high precision - RSC Publishing. (n.d.).
- 2,4-DICHLORO-5-FLUOROBENZONITRILE - Optional[19F NMR] - Chemical Shifts. (n.d.).
- 2,4-Difluorobenzonitrile(3939-09-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).
- Registered Address: Chemicea Pharmaceuticals Pvt Ltd, Platinum Springs - Draft COA. (n.d.).
- 2-Chloro-4,5-difluorobenzonitrile | C7H2ClF2N | CID 4085849 - PubChem. (n.d.).
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 6. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. carlroth.com [carlroth.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid quantitative 1H–13C two-dimensional NMR with high precision - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. fluorochem.co.uk [fluorochem.co.uk]
